molecular formula C14H12O2S B2819231 4-[(Phenylthio)methyl]benzoic acid CAS No. 88382-49-4

4-[(Phenylthio)methyl]benzoic acid

Cat. No.: B2819231
CAS No.: 88382-49-4
M. Wt: 244.31
InChI Key: PPCGTVWKHISHFJ-UHFFFAOYSA-N
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Description

“4-[(Phenylthio)methyl]benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a derivative of benzoic acid, where a phenylthiomethyl group is attached to the fourth carbon of the benzene ring .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water . The mixture is stirred at 20°C for 4 hours, then neutralized to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxylic acid group and a phenylthiomethyl group . The molecule has a molar refractivity of 65.8±0.4 cm³ and a polarizability of 26.1±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 422.0±28.0 °C at 760 mmHg, and a flash point of 209.0±24.0 °C . It has a molar volume of 175.1±5.0 cm³ .

Scientific Research Applications

Liquid Crystal Synthesis

4-[(Phenylthio)methyl]benzoic acid plays a role in synthesizing liquid crystal intermediates. These intermediates are crucial in the development of both ferroelectric and antiferroelectric liquid crystals. Such crystals have wide applications in display technologies and other advanced optical systems (Dou Qing, 2000).

Polymer Flexibilizers and Flame-Retardant Additives

The compound is involved in the synthesis of asymmetrically disubstituted disulfide monomers, which serve as polymer chain flexibilizers and flame-retardant additives in various aromatic polymers. This application is significant in enhancing the physical properties and safety of polymers used in numerous industrial and consumer products (L. Carpaneto et al., 1996).

Free-Radical Polymerization

This compound derivatives have been studied as potential electron donors in photoinduced free-radical polymerizations. Such processes are fundamental in creating polymers with specific properties, useful in coatings, adhesives, and other materials science applications (A. Wrzyszczyński et al., 2000).

Organic Synthesis and Pharmaceutical Intermediates

This compound is used in the synthesis of various organic compounds, including pharmaceutical intermediates. Its utility in such syntheses underlines its importance in the development of new drugs and medicinal compounds (M. Charest et al., 2005).

Chemical Catalysis

In the realm of chemical catalysis, derivatives of this compound are involved in reactions like methylation and arylation of C-H bonds in carboxylic acids. These reactions are crucial in the production of fine chemicals and pharmaceuticals (R. Giri et al., 2007).

Properties

IUPAC Name

4-(phenylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCGTVWKHISHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893834
Record name 4-(Phenylsulfanylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88382-49-4
Record name 4-(Phenylsulfanylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(bromomethyl)benzoic acid (10 g, 46.5 mmol), sodium thiophenoxide (6.15 g, 46.5 mmol), and ethanol (100 mL) was stirred for 1.5 hours under reflux. This mixture was cooled to room temperature and acidified with 1 N hydrochloric acid. The precipitate thus produced was collected, dissolved in ethyl acetate, and washed with water. The organic layer was concentrated under a reduced pressure to obtain the title compound (10 g). The title compound was used in the following reaction without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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